4,4,5,5-Tetramethyl-2-((1R,2S)-2-phenylcyclopropyl)-1,3,2-dioxaborolane
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Overview
Description
4,4,5,5-Tetramethyl-2-((1R,2S)-2-phenylcyclopropyl)-1,3,2-dioxaborolane is an organoboron compound that has gained attention in the field of organic chemistry due to its unique structure and reactivity. This compound is characterized by a dioxaborolane ring fused with a phenyl-substituted cyclopropyl group, making it a versatile intermediate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,5,5-Tetramethyl-2-((1R,2S)-2-phenylcyclopropyl)-1,3,2-dioxaborolane typically involves the reaction of a cyclopropylboronic ester with a phenyl-substituted cyclopropyl compound under controlled conditions. The reaction is often catalyzed by transition metals such as palladium or nickel, which facilitate the formation of the desired product through a series of coupling reactions .
Industrial Production Methods
On an industrial scale, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions, including temperature, pressure, and solvent choice, are optimized to maximize the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
4,4,5,5-Tetramethyl-2-((1R,2S)-2-phenylcyclopropyl)-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or esters.
Reduction: Reduction reactions can convert the compound into corresponding alcohols or hydrocarbons.
Substitution: The dioxaborolane ring can participate in substitution reactions, where the boron atom is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and halogenated compounds for substitution reactions. The reaction conditions vary depending on the desired product but generally involve moderate temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include boronic acids, alcohols, and substituted dioxaborolanes, which can be further utilized in various synthetic applications .
Scientific Research Applications
4,4,5,5-Tetramethyl-2-((1R,2S)-2-phenylcyclopropyl)-1,3,2-dioxaborolane has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is employed in the development of boron-containing drugs, which have shown potential in treating certain types of cancer.
Medicine: Its unique structure allows it to act as a ligand in metal-catalyzed reactions, facilitating the development of new therapeutic agents.
Mechanism of Action
The mechanism by which 4,4,5,5-Tetramethyl-2-((1R,2S)-2-phenylcyclopropyl)-1,3,2-dioxaborolane exerts its effects involves the interaction of the boron atom with various molecular targets. The boron atom can form stable complexes with nucleophiles, such as hydroxyl or amino groups, leading to the formation of boron-containing compounds. These interactions can modulate the activity of enzymes and other proteins, influencing biological pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
4,4,5,5-Tetramethyl-2-((1R,2S)-2-phenylcyclopropyl)-1,3,2-dioxaborolane: Unique due to its phenyl-substituted cyclopropyl group.
4,4,5,5-Tetramethyl-2-((1R,2S)-2-cyclopropyl)-1,3,2-dioxaborolane: Lacks the phenyl group, resulting in different reactivity and applications.
4,4,5,5-Tetramethyl-2-((1R,2S)-2-phenylcyclopropyl)-1,3,2-dioxaborinane: Contains a dioxaborinane ring instead of dioxaborolane, leading to variations in chemical behavior.
Uniqueness
The presence of the phenyl-substituted cyclopropyl group in this compound imparts unique steric and electronic properties, making it a valuable intermediate in organic synthesis. Its ability to undergo a wide range of chemical reactions and form stable complexes with various molecular targets distinguishes it from other similar compounds .
Properties
Molecular Formula |
C15H21BO2 |
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Molecular Weight |
244.14 g/mol |
IUPAC Name |
4,4,5,5-tetramethyl-2-[(1R,2S)-2-phenylcyclopropyl]-1,3,2-dioxaborolane |
InChI |
InChI=1S/C15H21BO2/c1-14(2)15(3,4)18-16(17-14)13-10-12(13)11-8-6-5-7-9-11/h5-9,12-13H,10H2,1-4H3/t12-,13-/m1/s1 |
InChI Key |
UANSPBMADSQCLG-CHWSQXEVSA-N |
Isomeric SMILES |
B1(OC(C(O1)(C)C)(C)C)[C@@H]2C[C@@H]2C3=CC=CC=C3 |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2CC2C3=CC=CC=C3 |
Origin of Product |
United States |
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